molecular formula C21H33BN2O4 B13333716 5-(1-Boc-4-piperidyl)pyridine-2-boronic Acid Pinacol Ester

5-(1-Boc-4-piperidyl)pyridine-2-boronic Acid Pinacol Ester

Cat. No.: B13333716
M. Wt: 388.3 g/mol
InChI Key: KPQGJIIVPIRGEO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyridine ring, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds .

Biology and Medicine: In biology and medicine, this compound can be used in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents. For instance, it can be used to synthesize inhibitors for specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The boronate ester group can interact with biological molecules, potentially leading to the formation of covalent bonds with active site residues .

Comparison with Similar Compounds

Uniqueness: The presence of both the pyridine and piperidine rings, along with the boronate ester group, makes tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate unique. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C21H33BN2O4

Molecular Weight

388.3 g/mol

IUPAC Name

tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-12-10-15(11-13-24)16-8-9-17(23-14-16)22-27-20(4,5)21(6,7)28-22/h8-9,14-15H,10-13H2,1-7H3

InChI Key

KPQGJIIVPIRGEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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